molecular formula C35H41Cl2N3O6 B1246768 Saredutant succinate CAS No. 176381-98-9

Saredutant succinate

Cat. No.: B1246768
CAS No.: 176381-98-9
M. Wt: 670.6 g/mol
InChI Key: RCPXXEKUUCEFEI-UFTMZEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saredutant succinate, also known as this compound, is a useful research compound. Its molecular formula is C35H41Cl2N3O6 and its molecular weight is 670.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

176381-98-9

Molecular Formula

C35H41Cl2N3O6

Molecular Weight

670.6 g/mol

IUPAC Name

N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide;butanedioic acid

InChI

InChI=1S/C31H35Cl2N3O2.C4H6O4/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24;5-3(6)1-2-4(7)8/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37);1-2H2,(H,5,6)(H,7,8)/t26-;/m1./s1

InChI Key

RCPXXEKUUCEFEI-UFTMZEDQSA-N

Isomeric SMILES

CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

SMILES

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

176381-98-9

Synonyms

(S)-N-methyl-N(4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl)benzamide
saredutant
SR 48965
SR 48968
SR 48968C
SR-48968
SR-48968C
SR48968
SR48968C

Origin of Product

United States

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